Levorphanol

Overview

Description

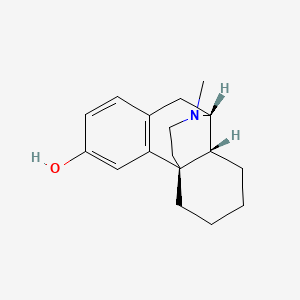

Levorphanol (3-hydroxy-N-methylmorphinan) is a synthetic opioid agonist first synthesized in the 1940s. Structurally, it belongs to the morphinan class, sharing a phenanthrene backbone with morphine but lacking the 6-hydroxyl group and oxygen bridge, which contributes to its distinct pharmacokinetic and pharmacodynamic properties . This compound is a full agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors, with high binding affinity (Table 1) . It also acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and inhibits serotonin and norepinephrine reuptake, making it uniquely suited for neuropathic pain management .

Clinically, this compound is 4–8 times more potent than morphine, with an oral-to-parenteral potency ratio of 2:1, and exhibits a prolonged half-life (11–17 hours), necessitating careful dosing to avoid accumulation . Its dual mechanisms—opioid receptor agonism and NMDA antagonism—result in reduced tolerance development and efficacy in opioid rotation, particularly when other opioids fail due to tolerance or adverse effects .

Preparation Methods

Conventional Synthesis from 3-Methoxy-N-Methylmorphinan

Demethylation and Initial Extraction

The conventional synthesis begins with 3-methoxy-N-methylmorphinan, which undergoes demethylation to yield norlevorphanol. This step typically employs hydrobromic acid (HBr) under reflux conditions . The resulting mixture is extracted using a halogenated solvent (e.g., chloroform) combined with isopropanol to facilitate phase separation. Sequential extractions with ammonium hydroxide (NH₄OH) remove residual bromide ions, enhancing purity .

Key Reaction Parameters:

-

Temperature : 80–100°C during demethylation.

-

Solvent Ratio : Chloroform-isopropanol (3:1 v/v) for optimal extraction .

Tartrate Salt Formation

Northis compound is converted to this compound tartrate via reaction with tartaric acid in aqueous isopropanol. The process involves:

-

Dissolving northis compound in isopropanol (95% v/v).

-

Adding a pre-warmed (40–50°C) aqueous tartaric acid solution (50% w/w).

-

Crystallization at 0–5°C for ≥60 minutes to form this compound tartrate dihydrate .

Critical Crystallization Conditions:

-

Temperature Gradient : Rapid cooling from 75°C to 0–5°C ensures high crystal yield.

-

Solvent Composition : 88–95% aqueous isopropanol minimizes anhydrous byproducts .

High-Purity Synthesis via Sequential Extraction

Impurity Reduction Strategy

A patented method (US10851063B2) reduces impurities like levomethorphan and northis compound by 80–90% through multi-step extractions . The process includes:

-

Base Extraction : Treating the organic layer with NH₄OH (5.23 M) to isolate this compound.

-

Solvent Exchange : Distilling chloroform and replacing it with isopropanol to prevent solvate formation.

-

Charcoal Treatment : Adsorbing impurities using activated charcoal (20 g/kg) at 60°C .

Comparative Purity Data:

| Parameter | Conventional Method | High-Purity Method |

|---|---|---|

| Levomethorphan | 5–8% | <0.5% |

| Northis compound | 3–5% | <0.3% |

| Overall Yield | 70% | 85% |

Hydration and Drying

This compound tartrate dihydrate is produced by suspending anhydrous this compound tartrate in water (2.25 g/g), heating to 80°C, and recrystallizing at 0–5°C. Drying at 50°C under nitrogen ensures stability .

Alternative Route from Levomethorphan

O-Demethylation Process

Levomethorphan, a methyl ether derivative, serves as a precursor. O-demethylation using HBr yields this compound with fewer byproducts .

Reaction Scheme:

Advantages Over Conventional Methods

-

Reduced Steps : Eliminates northis compound isolation.

Purification and Analytical Validation

Recrystallization Techniques

Recrystallization from 95% aqueous isopropanol removes polar impurities. Key steps:

-

Dissolve this compound tartrate at 80°C.

-

Add charcoal (1.2 g/kg) and filter.

High-Performance Liquid Chromatography (HPLC)

HPLC conditions for purity assessment :

-

Column : C18 (250 × 4.6 mm, 5 µm).

-

Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0, 30:70 v/v).

-

Detection : UV at 280 nm.

Impurity Limits:

-

Levomethorphan : ≤0.1%

-

Northis compound : ≤0.2%

Scale-Up and Industrial Considerations

Solvent Recovery

Isopropanol is recycled via distillation, reducing costs by 40% .

Environmental Controls

Chemical Reactions Analysis

Levorphanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form northis compound, a metabolite.

Reduction: Reduction reactions can convert this compound back to its precursor compounds.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives. Common reagents used in these reactions include hydrobromic acid for demethylation and ammonium hydroxide for neutralization The major products formed from these reactions include this compound tartrate and northis compound

Scientific Research Applications

Pain Management in Cancer Patients

Recent studies have highlighted the efficacy of levorphanol in controlling pain and other symptoms in patients with advanced cancer. An early-phase trial reported that 82.5% of patients successfully transitioned to this compound from other opioids, demonstrating its potential as an alternative to methadone for cancer-related pain management . The compound was associated with significant improvements in pain relief and quality of life metrics.

Postoperative Pain Relief

This compound has been extensively studied for its role in postoperative analgesia. Research indicates that this compound provides effective pain relief following surgical procedures. For instance, a study found that patients receiving 2 mg of this compound experienced an average analgesia duration of 10.1 hours post-surgery . Comparatively, patients receiving morphine reported lower rates of effective analgesia and higher side effects.

Pharmacological Properties

This compound's pharmacokinetics reveal a long half-life, which can lead to accumulation with repeated dosing. It is primarily excreted via the kidneys, necessitating caution in patients with renal impairment . The drug's side effect profile is generally favorable compared to traditional opioids, with lower incidences of nausea and sedation reported in several studies .

Case Study: Chronic Pain Management

A case study involving a 42-year-old male patient with chronic neck and back pain demonstrated the successful use of this compound after multiple failed opioid regimens. The patient achieved optimal pain relief on a regimen of 12 mg daily after transitioning from various other opioids that had resulted in adverse effects . This case underscores this compound's potential as a viable option for patients who do not respond well to conventional therapies.

Efficacy in Neuropathic Pain

Clinical trials have shown that this compound is effective for neuropathic pain management. A dose-response study indicated that higher doses significantly improved pain outcomes compared to lower doses . This highlights the drug's utility in treating complex pain syndromes often resistant to standard opioid therapy.

Comparative Analysis with Other Opioids

| Property | This compound | Methadone | Morphine |

|---|---|---|---|

| Potency | Higher than morphine | Comparable | Standard |

| Mechanism | Mu-opioid & NMDA | Mu-opioid | Mu-opioid |

| Half-life | Long | Variable | Short |

| Side Effects | Lower incidence | Higher incidence | Moderate incidence |

| Use in Cancer Pain | Effective | Effective | Effective |

Future Directions and Research Needs

Despite its promising applications, this compound remains underutilized due to physician unfamiliarity and concerns regarding its pharmacokinetics . Further randomized controlled trials are warranted to establish clearer guidelines for its use across diverse patient populations.

Mechanism of Action

Levorphanol acts predominantly as an agonist of the μ-opioid receptor, but it also has activity at the δ-opioid receptor, κ-opioid receptor, and the nociceptin receptor . Additionally, it functions as an N-methyl-D-aspartate receptor antagonist and a serotonin-norepinephrine reuptake inhibitor . These combined actions contribute to its high analgesic efficacy, particularly in treating neuropathic pain .

Comparison with Similar Compounds

Morphine

- Receptor Affinity and Mechanism: Levorphanol binds more potently to μ-opioid receptors (Ki = 0.5 nM) compared to morphine (Ki = 1.8 nM) and demonstrates G-protein biased signaling, which may reduce β-arrestin-mediated side effects like respiratory depression .

- NMDA Activity: Unlike morphine, this compound antagonizes NMDA receptors (Ki = 0.6 μM), mitigating hyperalgesia and opioid tolerance .

- Tolerance and Cross-Tolerance: this compound exhibits incomplete cross-tolerance with morphine. Chronic morphine use reduces morphine’s potency by 5.5-fold but only reduces this compound’s potency by 6-fold, suggesting distinct signaling pathways .

- Side Effects: this compound causes less constipation than morphine in preclinical models and shows comparable gastrointestinal transit inhibition at equianalgesic doses .

Table 1 : Receptor Binding Affinities (Ki, nM)

| Compound | μ Receptor | δ Receptor | κ Receptor | NMDA Receptor (Ki, μM) |

|---|---|---|---|---|

| This compound | 0.5 | 2.1 | 4.3 | 0.6 |

| Morphine | 1.8 | 90 | 220 | >100 |

| Methadone | 1.2 | 435 | 1,050 | 2.5 |

| Dextromethorphan | >10,000 | >10,000 | >10,000 | 3.8 |

Methadone

- Receptor Profile: Both this compound and methadone are μ, δ, and κ agonists and NMDA antagonists. However, this compound has higher NMDA affinity (Ki = 0.6 μM vs. 2.5 μM) and κ-receptor selectivity, which may enhance analgesia in neuropathic pain .

- Metabolism and Safety: this compound undergoes glucuronidation (Phase II metabolism), avoiding CYP450-mediated drug interactions, whereas methadone’s CYP3A4/2B6 metabolism increases toxicity risks. This compound also lacks methadone’s QTc prolongation risk .

- Clinical Conversion: this compound requires cautious dosing in renal impairment due to renally excreted metabolites, unlike methadone, which is hepatically cleared .

Table 2: Conversion Ratios from Morphine to this compound

| Oral Morphine Equivalent (mg/day) | Morphine:this compound Ratio |

|---|---|

| <100 | 12:1 |

| 100–299 | 15:1 |

| 300–599 | 20:1 |

Dextromethorphan

- NMDA vs. Opioid Activity: Dextromethorphan is a weak NMDA antagonist (Ki = 3.8 μM) and lacks opioid receptor activity, limiting its utility to antitussive applications. This compound’s dual NMDA-opioid action provides superior analgesia .

- Neuroprotection: Both compounds protect against NMDA-induced neurotoxicity, but this compound’s opioid agonism offers additional pain relief .

Fentanyl and Oxycodone

- Pharmacokinetics: this compound’s long half-life (11–17 hours) contrasts with fentanyl’s short duration (1–3 hours), enabling prolonged analgesia but requiring monitoring for accumulation .

- Tolerance Dynamics: this compound shows incomplete cross-tolerance with oxycodone, making it viable for patients unresponsive to other opioids .

Key Research Findings

G-Protein Biased Signaling: this compound’s bias toward G-protein over β-arrestin pathways correlates with reduced respiratory depression (Fig. 2a) and constipation vs. morphine .

Neuropathic Pain: In cancer patients, this compound rotation (8.5:1 morphine equivalence) improved pain scores and reduced opioid requirements .

Renal Excretion: this compound-3-glucuronide, an active metabolite, accumulates in renal dysfunction, necessitating dose adjustments .

Clinical Implications

This compound’s unique profile—high opioid receptor affinity, NMDA antagonism, and favorable safety—positions it as a second-line option for neuropathic pain and opioid rotation.

Biological Activity

Levorphanol is a potent opioid analgesic belonging to the morphinan class, recognized for its unique pharmacological profile. It exhibits significant biological activity through multiple mechanisms, including NMDA receptor antagonism and the inhibition of serotonin and norepinephrine reuptake. This article delves into the biological activity of this compound, supported by case studies, clinical findings, and relevant data.

This compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist , which contributes to its analgesic effects, particularly in neuropathic pain. Additionally, it inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) , enhancing its efficacy in pain management. Unlike many opioids, this compound does not require metabolism via cytochrome P450 enzymes, reducing potential drug-drug interactions and making it a safer alternative in patients with complex medication regimens .

Pharmacokinetics

This compound undergoes phase II metabolism through glucuronidation to form this compound-3-glucuronide, which is then excreted renally. This metabolic pathway allows for a longer half-life and sustained analgesic effects due to the slow reconversion of the glucuronide metabolite back to active this compound .

Case Studies and Clinical Trials

-

Postoperative Pain Management :

- A study by Brown et al. (1954) demonstrated that intravenous administration of 2 mg this compound provided an average of 7 hours of postoperative pain relief. Increasing the dosage to 4 mg extended this relief significantly .

- Rankin et al. (1957) reported that 94.5% of patients experienced slight or no pain within the first 6 hours following administration of 2 mg this compound, with an average duration of analgesia lasting over 10 hours .

-

Cancer Pain Management :

- An early-phase study presented at the MASCC/ISOO Annual Meeting indicated that this compound improved pain control in patients with advanced cancer, achieving a successful opioid rotation in 82.5% of cases .

- Another study involving patients with advanced cancer found that this compound reduced pain by 36%, significantly more than the 21% reduction observed in lower-strength groups .

- Refractory Pain Cases :

Comparative Analysis

The following table summarizes key findings from various studies comparing this compound with other opioids:

| Study | Patient Population | Dose | Findings |

|---|---|---|---|

| Brown et al. (1954) | Postoperative | 2 mg IV | Average pain relief duration: 7 hours |

| Hunt et al. (1974) | Surgical patients | 3 mg SC vs. 10 mg Morphine | Effective analgesia achieved in 97% vs. 78% for morphine |

| McNulty et al. (2014) | Refractory pain | Varies | Transition from methadone resulted in excellent relief for 40% |

Safety Profile

This compound has shown a ceiling effect on respiratory depression similar to buprenorphine, which may enhance its safety profile in clinical use . Notably, it has no significant effects on QTc prolongation, making it a favorable option for patients at risk of cardiac complications .

Q & A

Basic Research Questions

Q. How to interpret conflicting data on levorphanol’s potency across preclinical studies?

- Methodological Answer : Conduct sensitivity analyses adjusting for variables like strain differences (e.g., Sprague-Dawley vs. Wistar rats) and assay temperatures (e.g., 50°C vs. 55°C tail immersion). Use meta-regression to quantify the impact of covariates on potency ratios (e.g., this compound:morphine = 4:1 to 8:1) .

Q. What statistical approaches are optimal for dose-response studies of this compound?

Properties

IUPAC Name |

17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQUASYNZVUNQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297-90-5 | |

| Record name | Racemorphan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.